1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that features a benzodiazole core substituted with a methyl group and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodiazole intermediate with 2-chloromethylpiperidine in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the nitrogen atom on the benzodiazole ring, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Acts as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole
- 2-(piperidin-2-yl)-1H-1,3-benzodiazole
- 1-methyl-1H-1,3-benzodiazole
Uniqueness
1-methyl-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride is unique due to the presence of both the piperidine ring and the methyl group on the benzodiazole core. This specific substitution pattern can significantly influence its pharmacological properties and reactivity compared to other benzodiazole derivatives.
This compound’s unique structure allows it to interact with a diverse range of biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1-methyl-2-piperidin-2-ylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-16-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11;/h2-3,6,8,11,14H,4-5,7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQBBNNIGNGSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCCN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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